N-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
CAS No.: 19938-46-6
Cat. No.: VC20782211
Molecular Formula: C13H15N3O5
Molecular Weight: 293.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19938-46-6 |
|---|---|
| Molecular Formula | C13H15N3O5 |
| Molecular Weight | 293.27 g/mol |
| IUPAC Name | N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C13H15N3O5/c1-7(17)14-13-16-15-12(21-13)8-5-9(18-2)11(20-4)10(6-8)19-3/h5-6H,1-4H3,(H,14,16,17) |
| Standard InChI Key | QBEUGXYGEQBXIB-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=NN=C(O1)C2=CC(=C(C(=C2)OC)OC)OC |
| Canonical SMILES | CC(=O)NC1=NN=C(O1)C2=CC(=C(C(=C2)OC)OC)OC |
Introduction
Chemical Structure and Properties
N-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide features a central 1,3,4-oxadiazole heterocyclic ring substituted with a 3,4,5-trimethoxyphenyl group at the 5-position and an acetamide moiety at the 2-position. The molecular formula for this compound is C13H15N3O5 . The structural characteristics of this compound include:
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Five-membered oxadiazole ring with oxygen and two nitrogen atoms
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3,4,5-trimethoxyphenyl substituent providing multiple sites for hydrogen bonding
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Acetamide group that can function as both hydrogen bond donor and acceptor
The 3,4,5-trimethoxyphenyl group is particularly notable due to its presence in numerous biologically active compounds, including anticancer agents like combretastatin analogs. The 1,3,4-oxadiazole ring is a privileged structure in medicinal chemistry due to its metabolic stability and ability to participate in various interactions with biological targets.
Synthetic Methodologies
General Synthetic Approaches
The synthesis of N-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide typically follows similar routes to those used for related 1,3,4-oxadiazole derivatives. Based on the methodology for synthesizing similar compounds, we can outline the probable synthetic route:
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Preparation of 3,4,5-trimethoxy benzoic acid derivative
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Conversion to corresponding hydrazide
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Cyclization to form the oxadiazole ring
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Functionalization with the acetamide group
Detailed Synthetic Procedure
Drawing from the synthesis of related compounds in the literature, the following synthetic pathway can be proposed for N-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide:
Step 1: Conversion of 3,4,5-trimethoxy benzoic acid to methyl 3,4,5-trimethoxy benzoate
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Reflux 3,4,5-trimethoxy benzoic acid in methanol with catalytic sulfuric acid
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Reaction conditions: 12 hours reflux, followed by ice precipitation
Step 2: Conversion of ester to hydrazide
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Reaction of methyl 3,4,5-trimethoxy benzoate with hydrazine hydrate in methanol
Step 3: Formation of 1,3,4-oxadiazole ring
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Reaction of 3,4,5-trimethoxy benzohydrazide with carbon disulfide in alkaline medium
Spectroscopic Characterization
Based on data from structurally similar compounds, the expected spectroscopic characteristics of N-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide would include:
FT-IR Spectroscopic Features
Characteristic absorption bands would likely include:
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N-H stretch: ~3300-3250 cm⁻¹
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C=O in amide: ~1650-1630 cm⁻¹
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C=O in oxadiazole: ~1270-1250 cm⁻¹
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C-O-C in alkanyl ether: ~1240-1220 cm⁻¹
¹H NMR Spectroscopic Data
Expected signals would include:
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Methoxy protons: δ 3.7-4.1 ppm (multiple singlets)
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Acetamide methyl protons: δ 2.0-2.2 ppm (singlet)
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Aromatic protons: δ 7.0-7.5 ppm
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NH proton: δ 9.0-10.0 ppm (broad singlet)
¹³C NMR Spectroscopic Data
Key carbon signals would likely appear at:
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Carbonyl carbon: δ 165-170 ppm
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Oxadiazole carbons: δ 155-165 ppm
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Aromatic carbons: δ 105-155 ppm
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Methoxy carbons: δ 55-65 ppm
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Acetyl methyl carbon: δ 20-25 ppm
Biological Activities
Antimicrobial Properties
Compounds containing the 1,3,4-oxadiazole core with 3,4,5-trimethoxyphenyl substituents have demonstrated significant antimicrobial activities. Based on studies of structurally similar compounds, N-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide may possess antimicrobial activity against various pathogens.
The related compounds N-phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides have shown activity against both bacterial and fungal strains . This suggests that our target compound might exhibit similar properties due to the shared structural features.
Structure-Activity Relationship
The biological activity of N-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide likely depends on specific structural features:
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The 3,4,5-trimethoxyphenyl group:
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Provides multiple sites for hydrogen bonding
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Enhances lipophilicity and cell membrane penetration
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May interact with specific binding sites in biological targets
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The 1,3,4-oxadiazole ring:
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Acts as a rigid scaffold
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Contains nitrogen atoms that can form hydrogen bonds with target proteins
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Provides metabolic stability
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The acetamide functionality:
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Serves as both hydrogen bond donor and acceptor
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May engage in specific interactions with target binding sites
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Table 1 below summarizes the potential relationship between structural components and biological activities:
| Structural Component | Potential Contribution to Biological Activity |
|---|---|
| 3,4,5-trimethoxyphenyl | - Enhanced lipophilicity - Multiple hydrogen bonding sites - Potential interaction with tubulin binding sites |
| 1,3,4-oxadiazole ring | - Metabolic stability - Hydrogen bond acceptor capability - Conformational rigidity |
| Acetamide group | - Hydrogen bond donor/acceptor - Enhanced water solubility - Potential for specific target interactions |
Comparative Analysis with Related Compounds
To better understand the significance of N-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide, it is useful to compare it with structurally related compounds that have been more extensively studied.
Comparison with Sulfanyl Derivatives
N-phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides represent a class of compounds with structural similarity to our target compound but containing a sulfanyl linker between the oxadiazole and acetamide portions . These compounds have demonstrated significant antimicrobial activities.
The key differences between these compounds and N-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide include:
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Presence of a sulfanyl (-S-) linker in the derivatives versus direct attachment of the acetamide in our target compound
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Additional phenyl ring in the sulfanyl derivatives
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Potentially different pharmacokinetic properties due to these structural variations
Comparison with Sulfonyl Derivatives
2-((4-methoxyphenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide represents another related compound with potential anticancer and antimicrobial properties. This compound differs from our target molecule in having a sulfonyl group and an additional methoxyphenyl moiety.
Table 2 provides a comparison of key features between N-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide and related compounds:
| Compound | Key Structural Features | Potential Advantages |
|---|---|---|
| N-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide | Direct attachment of acetamide to oxadiazole | - Simplified structure - Potentially improved pharmacokinetics - Easier synthesis |
| N-phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides | Sulfanyl linker and additional phenyl ring | - Documented antimicrobial activity - Additional binding interactions - Modifiable phenyl substituents |
| 2-((4-methoxyphenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide | Sulfonyl group and methoxyphenyl moiety | - Potential anticancer activity - Multiple pharmacophore elements - Enhanced target specificity |
Future Research Directions
Based on the structural features and potential biological activities of N-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide, several research directions warrant exploration:
Extended Biological Activity Screening
Comprehensive evaluation of the compound's antimicrobial activity against a wide range of bacterial and fungal pathogens, including drug-resistant strains, would provide valuable insights into its therapeutic potential.
Anticancer Activity Assessment
Testing the compound against various cancer cell lines, particularly those where related compounds have shown activity, could reveal potential anticancer applications.
Structure Modification Studies
Systematic modification of the compound's structure to optimize biological activity and pharmacokinetic properties represents a promising avenue for developing more potent derivatives.
Mechanism of Action Studies
Investigating the molecular mechanisms underlying the compound's biological activities would enhance understanding of its therapeutic potential and guide further development.
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